molecular formula C9H13Cl2NO2 B13824862 4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine

4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine

Katalognummer: B13824862
Molekulargewicht: 238.11 g/mol
InChI-Schlüssel: OOUZPAHXXHUISZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone is a chemical compound with the molecular formula C9H13Cl2NO2 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, as well as a morpholine ring attached to a methanone group

Vorbereitungsmethoden

The synthesis of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves several steps. One common synthetic route includes the reaction of 2,2-dichloro-1-methylcyclopropane with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C9H13Cl2NO2

Molekulargewicht

238.11 g/mol

IUPAC-Name

(2,2-dichloro-1-methylcyclopropyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H13Cl2NO2/c1-8(6-9(8,10)11)7(13)12-2-4-14-5-3-12/h2-6H2,1H3

InChI-Schlüssel

OOUZPAHXXHUISZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1(Cl)Cl)C(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.